(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate
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Overview
Description
(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
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Scientific Research Applications
Genotoxic, Mutagenic, and Carcinogenic Potentials of Acrylates
Lower alkyl acrylate monomers, including ethyl acrylate, have been studied for their potential genotoxicity, mutagenicity, and carcinogenicity. These compounds are rapidly metabolized in the body and have shown a lack of bioactivity in cancer-related pathways. Genotoxicity and mutagenicity data support a cytotoxic, non-genotoxic mechanism for acrylates. High doses and long-term tissue damage have been linked to tumorigenesis in animal models, suggesting that these acrylates are unlikely to pose a human cancer hazard under normal exposure conditions (Suh et al., 2018).
Chemistry, Biochemistry, and Safety of Acrylamide
Acrylamide, a related compound, is produced in foods under high heat and is a concern due to its potential health impacts. It has been extensively studied for its neurotoxic, reproductive toxicity, genotoxicity, and carcinogenic potential in animal models. Efforts to understand its formation, distribution in food, and impact on human health are ongoing, highlighting the need for continued research and potential strategies for reducing exposure (Friedman, 2003).
Acrylamide in Baking Products
The formation of acrylamide in bakery products and strategies for its reduction have been reviewed, focusing on the factors affecting acrylamide formation such as the presence of precursors like asparagine and reducing sugars. Recommendations for the baking industry include selecting low precursor varieties and optimizing processing conditions to minimize acrylamide content (Keramat et al., 2011).
Safety of Ethyl Acrylate as Flavouring
Ethyl acrylate has been evaluated for its safety when used as a flavoring substance. The evaluation covered genotoxicity and carcinogenicity studies, concluding no concern for its use under the intended conditions. This assessment reflects the broader considerations necessary when evaluating the safety of chemical compounds for use in food and consumer products (Silano et al., 2017).
Mechanism of Action
Target of Action
It is known that boronic esters, which this compound is a type of, are highly valuable building blocks in organic synthesis .
Mode of Action
This compound is involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is part of a biochemical pathway that involves the protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Pharmacokinetics
It is known that boronic acids and their esters, which this compound is a type of, are only marginally stable in water . This could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by the pH of its environment .
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-27-22(26)18-10-6-7-11-19(18)24-21(25)17(14-23)13-16-9-5-8-12-20(16)28-15(2)3/h5-13,15H,4H2,1-3H3,(H,24,25)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWOFWPOJXRPMY-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.